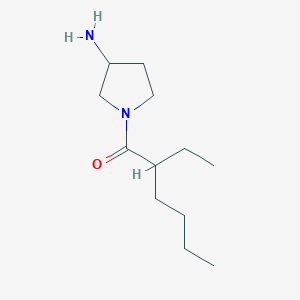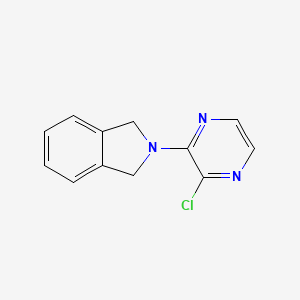
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Übersicht
Beschreibung
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one, otherwise known as N-ethyl-2-pyrrolidone (NEP), is a cyclic amide used for a variety of applications in scientific research. It is a colorless, odorless, and water-soluble liquid with a low vapor pressure and low volatility. NEP has been used as a solvent for organic reactions, as a plasticizer for polymers, and as a surfactant for various applications. It has also been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dye intermediates.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis in Antibacterial Agents : Compound 1, which includes the 3-aminopyrrolidin-1-yl group, has been identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents. Research demonstrates its effectiveness against aerobic and anaerobic bacteria, showcasing potential clinical significance (Rosen et al., 1988).
Polymerization Studies : N-vinylpyrrolidinone was polymerized in 3-methylbutan-2-one, indicating applications in the creation of polymers with specific end groups, a process crucial in materials science (Liu & Rimmer, 2002).
Neuroleptic Activity : Benzamides of 1-substituted 3-aminopyrrolidines have been synthesized as potential neuroleptics, suggesting their importance in the development of psychiatric medications (Iwanami et al., 1981).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are important in the creation of bioactive molecules (Jha, Kondekar, & Kumar, 2010).
Antibacterial Activity Research : The aminopyrrolidine group is investigated for its role in enhancing the antibacterial activity of certain compounds, an area crucial for developing new antibiotics (Egawa et al., 1984).
Synthesis of Intermediates for Antibiotics : The compound is used in the synthesis of intermediates for antibiotics like premafloxacin, underscoring its importance in veterinary medicine (Fleck et al., 2003).
Nucleotide Analogue Synthesis : It's involved in the synthesis of N-substituted 3-(adenin-9-yl)pyrrolidin-2-ones, indicating its role in creating nucleotide analogues, which have applications in biochemistry and pharmacology (Koomen et al., 1973).
Synthesis of Vicinal Diamine Derivatives : It aids in the asymmetric synthesis of vicinal diamine derivatives, which have applications in medicinal chemistry and as constituents of biologically active molecules (Yoon et al., 2010).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including this compound, contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (adme/tox) results for drug candidates .
Action Environment
It is known that the compound is a powder and should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemische Analyse
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP4, this compound can indirectly increase GLP-1 levels, which is beneficial for managing diabetes mellitus type 2 . Additionally, the compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its interaction with various biomolecules .
Cellular Effects
This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with DPP4 affects the levels of GLP-1, which in turn influences insulin secretion and glucose metabolism in pancreatic cells . Furthermore, the compound’s structural properties enable it to interact with other cellular proteins, potentially affecting various cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s inhibition of DPP4 prevents the degradation of GLP-1, thereby enhancing its biological activity . This interaction involves the binding of the compound to the active site of DPP4, leading to a conformational change that inhibits the enzyme’s activity. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP4 and increase GLP-1 levels without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion . These metabolic pathways involve cytochrome P450 enzymes, which play a crucial role in the biotransformation of the compound. The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues . Transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) may play a role in the compound’s cellular uptake and efflux, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is critical for its activity, as it allows the compound to interact with target biomolecules and exert its effects on cellular processes. Post-translational modifications, such as phosphorylation and acetylation, may also influence the compound’s localization and function.
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKADXLAPPPIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)


![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)


![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)
![1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468093.png)


![2-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1468099.png)
![[1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468100.png)
